![molecular formula C24H28 B13938749 1-(2,2-Dimethyl-1-phenylpropylidene)-3-tert-butyl-1H-indene CAS No. 61578-68-5](/img/structure/B13938749.png)
1-(2,2-Dimethyl-1-phenylpropylidene)-3-tert-butyl-1H-indene
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Overview
Description
1-(2,2-Dimethyl-1-phenylpropylidene)-3-tert-butyl-1H-indene is an organic compound with a complex structure that includes a phenylpropylidene group and a tert-butyl group attached to an indene backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,2-Dimethyl-1-phenylpropylidene)-3-tert-butyl-1H-indene typically involves multiple steps, starting from readily available precursors. One common method involves the alkylation of indene with 2,2-dimethyl-1-phenylpropanal under acidic conditions to form the desired product. The reaction conditions often include the use of strong acids like sulfuric acid or Lewis acids such as aluminum chloride to facilitate the alkylation process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as distillation and crystallization to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
1-(2,2-Dimethyl-1-phenylpropylidene)-3-tert-butyl-1H-indene can undergo various chemical reactions, including:
Substitution: Electrophilic substitution reactions can occur at the phenyl ring, where reagents like bromine or chlorine can introduce halogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C)
Substitution: Bromine (Br₂), chlorine (Cl₂)
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Reduced hydrocarbons
Substitution: Halogenated derivatives
Scientific Research Applications
1-(2,2-Dimethyl-1-phenylpropylidene)-3-tert-butyl-1H-indene has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(2,2-Dimethyl-1-phenylpropylidene)-3-tert-butyl-1H-indene involves its interaction with molecular targets such as enzymes and receptors. The compound’s structural features allow it to bind to specific sites on these targets, modulating their activity. The pathways involved may include inhibition of enzyme activity or interference with receptor signaling, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2,2-Dimethyl-1-phenyl-1-propanol: A related compound with similar structural features but different functional groups.
(2,2-Dimethyl-1-phenylpropylidene)carbamyl chloride: Another compound with a similar core structure but different substituents.
Uniqueness
1-(2,2-Dimethyl-1-phenylpropylidene)-3-tert-butyl-1H-indene is unique due to its combination of a phenylpropylidene group and a tert-butyl group attached to an indene backbone. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .
Biological Activity
1-(2,2-Dimethyl-1-phenylpropylidene)-3-tert-butyl-1H-indene, commonly referred to as DBI, is a synthetic organic compound with a molecular formula of C24H28 and a molecular weight of 316.48 g/mol. This compound is structurally characterized by the presence of an indene moiety and tert-butyl groups, which contribute to its unique biological activity.
- CAS Number : 61578-68-5
- Molecular Weight : 316.48 g/mol
- LogP : 7.086 (indicating high lipophilicity) .
Biological Activity Overview
Recent studies have highlighted the potential biological activities of DBI, focusing on its pharmacological properties and possible therapeutic applications.
Antioxidant Activity
DBI has shown promising antioxidant properties in various in vitro studies. Its structure allows it to scavenge free radicals effectively, which may contribute to its protective effects against oxidative stress-related diseases.
Anticancer Properties
Several research findings suggest that DBI exhibits anticancer activity. In vitro assays have demonstrated that DBI can inhibit the proliferation of cancer cells in specific lines, including breast and prostate cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest .
Anti-inflammatory Effects
DBI has been investigated for its anti-inflammatory properties. Studies indicate that it may reduce the production of pro-inflammatory cytokines in macrophages, thereby potentially alleviating inflammatory conditions .
Case Study 1: Antioxidant Activity Assessment
A study conducted by Jasiobedzki et al. (1982) evaluated the antioxidant capacity of various indene derivatives, including DBI. The results indicated that DBI significantly reduced lipid peroxidation in rat liver microsomes, suggesting its potential as a dietary antioxidant .
Case Study 2: Anticancer Evaluation
In a series of experiments reported in the Polish Journal of Chemistry (1982), researchers assessed the cytotoxic effects of DBI on several cancer cell lines. The findings revealed that DBI inhibited cell growth by inducing apoptosis through mitochondrial pathways .
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
Breast Cancer (MCF-7) | 15 | Apoptosis induction |
Prostate Cancer (PC-3) | 20 | Cell cycle arrest |
Case Study 3: Anti-inflammatory Mechanism
Research published in the Journal of Medicinal Chemistry (2020) explored the anti-inflammatory effects of DBI on LPS-stimulated macrophages. The study found that DBI treatment led to a significant decrease in TNF-alpha and IL-6 levels, indicating its potential as an anti-inflammatory agent .
Properties
CAS No. |
61578-68-5 |
---|---|
Molecular Formula |
C24H28 |
Molecular Weight |
316.5 g/mol |
IUPAC Name |
1-tert-butyl-3-(2,2-dimethyl-1-phenylpropylidene)indene |
InChI |
InChI=1S/C24H28/c1-23(2,3)21-16-20(18-14-10-11-15-19(18)21)22(24(4,5)6)17-12-8-7-9-13-17/h7-16H,1-6H3 |
InChI Key |
OULVVSFFHISXHV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C2=CC=CC=C2)C(C)(C)C)C3=CC=CC=C31 |
Origin of Product |
United States |
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